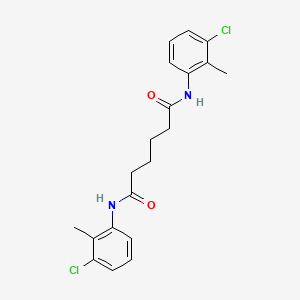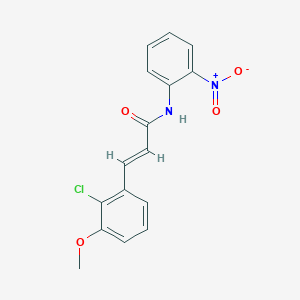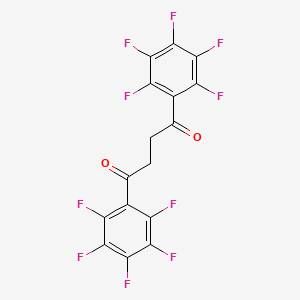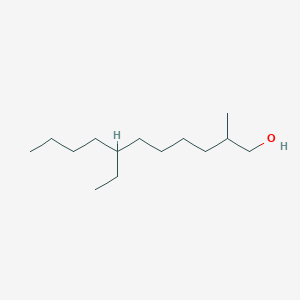
N,N'-Hexamethylenebis(2-chloroethyl carbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexamethylenebis(2-chloroethyl carbamate) is a chemical compound with the molecular formula C12H22Cl2N2O4 and a molecular weight of 329.226 g/mol . It is known for its unique structure, which includes two 2-chloroethyl carbamate groups connected by a hexamethylene chain. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(2-chloroethyl carbamate) typically involves the reaction of hexamethylene diamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexamethylene diamine+2(2-chloroethyl chloroformate)→N,N’-Hexamethylenebis(2-chloroethyl carbamate)
Industrial Production Methods
In industrial settings, the production of N,N’-Hexamethylenebis(2-chloroethyl carbamate) involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexamethylenebis(2-chloroethyl carbamate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acids and Bases: Hydrolysis reactions often involve the use of strong acids or bases to facilitate the breakdown of the compound.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used to modify the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while hydrolysis can produce hexamethylene diamine and 2-chloroethyl carbamate.
Scientific Research Applications
N,N’-Hexamethylenebis(2-chloroethyl carbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N’-Hexamethylenebis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another compound with similar chloroethyl groups, used in organic synthesis and as a precursor for other chemicals.
Carbamic acid, 2-chloroethyl ester: A related compound with a simpler structure, used in various chemical reactions.
Uniqueness
N,N’-Hexamethylenebis(2-chloroethyl carbamate) is unique due to its hexamethylene linkage, which provides distinct chemical and physical properties compared to other similar compounds. This structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
Properties
CAS No. |
3142-96-9 |
|---|---|
Molecular Formula |
C12H22Cl2N2O4 |
Molecular Weight |
329.22 g/mol |
IUPAC Name |
2-chloroethyl N-[6-(2-chloroethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C12H22Cl2N2O4/c13-5-9-19-11(17)15-7-3-1-2-4-8-16-12(18)20-10-6-14/h1-10H2,(H,15,17)(H,16,18) |
InChI Key |
YKGQXJWJKUBGNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)OCCCl)CCNC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


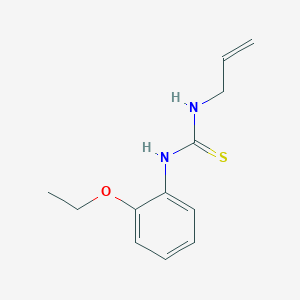
![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)

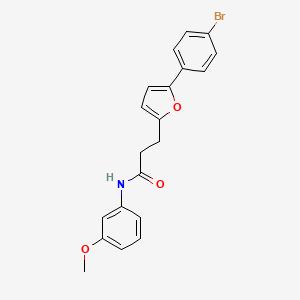

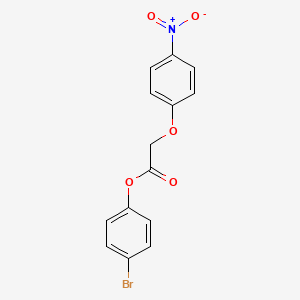
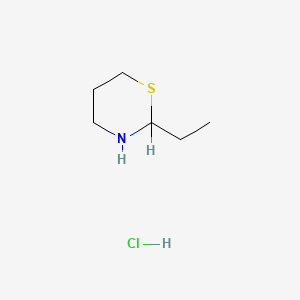
![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)

